(2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylaniline and 4-propoxybenzaldehyde.
Condensation Reaction: The aniline derivative reacts with the aldehyde in the presence of a base to form an imine intermediate.
Amide Formation: The imine intermediate undergoes a reaction with an acyl chloride or anhydride to form the final amide product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the prop-2-enamide moiety.
Reduction: Reduction reactions can target the double bond or the amide group, leading to various reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a propoxy group.
(2E)-N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
The uniqueness of (2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide lies in its specific functional groups and their spatial arrangement, which can influence its reactivity, binding affinity, and overall properties compared to similar compounds.
Properties
IUPAC Name |
(E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-4-13-23-19-10-6-17(7-11-19)8-12-20(22)21-18-9-5-15(2)16(3)14-18/h5-12,14H,4,13H2,1-3H3,(H,21,22)/b12-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBXNGYJTSSHML-XYOKQWHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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